Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Scientific Research Applications
Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
Pyrazole derivatives have been known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Similar compounds have shown potent fungicidal activities against erysiphe graminis and insecticidal activity against aphis fabae .
Result of Action
Similar compounds have shown potent fungicidal and insecticidal activities .
Safety and Hazards
Future Directions
“Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate” is used to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde at the temperature of 90-100C with reagent phosphorus oxychloride . It is also used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid . The reaction conditions often require refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Comparison with Similar Compounds
- Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Comparison: Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
methyl 5-methyl-2-phenylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-8-11(12(15)16-2)14(13-9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKCOSKXSLTXPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503791 | |
Record name | Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55115-11-2 | |
Record name | Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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